Self-Assembly Morphology: Nanofiber Architecture vs. Sequence Isomers
When the three minimal tripeptide sequence isomers (Ala-Gly-Gly-OH, Gly-Ala-Gly-OH, and Gly-Gly-Ala-OH) are N-terminally modified with an identical n-butylazobenzene tail to form azobenzene-glycopeptides (AGPs), the position of the single alanine residue dictates the self-assembled one-dimensional morphology under identical aqueous conditions. AGP3 (derived from Gly-Gly-Ala-OH) assembles into cylindrical nanofibers, whereas AGP1 (Ala-Gly-Gly-OH) forms left-handed helical nanotwists and AGP2 (Gly-Ala-Gly-OH) forms planar nanoribbons [1]. The dimensional differences are quantifiable by TEM and AFM imaging across all three isomers.
| Evidence Dimension | Self-assembled 1-D nanostructure morphology and dimensions (TEM/AFM) |
|---|---|
| Target Compound Data | AGP3 (Gly-Gly-Ala-OH-based): nanofibers, width = 6.9 ± 1.1 nm, height = 6.3 ± 1.5 nm |
| Comparator Or Baseline | AGP1 (Ala-Gly-Gly-OH-based): nanotwists, helical pitch = 202 ± 12 nm, width = 17.5 ± 2.9 nm, height = 7.3 ± 1.2 nm; AGP2 (Gly-Ala-Gly-OH-based): nanoribbons, width = 18.5 ± 3.1 nm, height = 7.1 ± 0.8 nm |
| Quantified Difference | AGP3 nanofiber width is 2.5–2.7× narrower than AGP1 nanotwists and AGP2 nanoribbons; AGP3 lacks the helical twist (pitch = 202 nm) unique to AGP1; AGP3 exhibits the smallest d-spacing (5.56 nm vs. 6.22 nm for AGP1 and 6.18 nm for AGP2 by XRD), indicating closer intermolecular packing. |
| Conditions | Aqueous self-assembly at 70°C cooling to 20°C; identical N-terminal n-butylazobenzene modification; TEM (Fig. S2), AFM (Fig. S3), XRD (Fig. 3A), Martini coarse-grained MD simulations |
Why This Matters
For researchers developing stimuli-responsive biomaterials, the Gly-Gly-Ala sequence uniquely delivers a cylindrical nanofiber morphology with the tightest intermolecular packing, which cannot be obtained from the Ala-Gly-Gly or Gly-Ala-Gly sequences—making sequence identity, not merely amino acid composition, the critical procurement specification.
- [1] Chen L, Yang D, Feng J, Zhang M, Qian Q, Zhou Y. Sequence isomerism-dependent self-assembly of glycopeptide mimetics with switchable antibiofilm properties. Chem Sci. 2019;10(35):8171-8178. doi:10.1039/c9sc00193j. PMID: 31857883. View Source
